RR-miniPHOS-diborane

Descripción general

Descripción

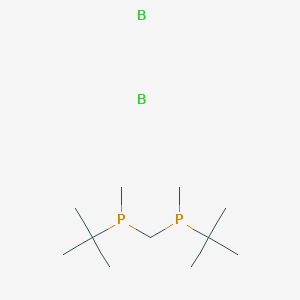

RR-miniPHOS-diborane is a compound that combines the properties of diborane with the stereogenic phosphorus ligand RR-miniPHOS. Diborane, a boron hydride with the formula B₂H₆, is known for its unique bonding structure and reactivity. The incorporation of RR-miniPHOS, a chiral phosphine ligand, enhances the compound’s utility in asymmetric catalysis and other chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of RR-miniPHOS-diborane typically involves the reaction of diborane with RR-miniPHOS under controlled conditions. One common method is the reaction of bis(pinacolato)diboron with a suitable phosphine ligand in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

RR-miniPHOS-diborane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form boron oxides and phosphine oxides.

Reduction: Can reduce carboxylic acids, amides, and nitriles to their corresponding alcohols and amines.

Substitution: Participates in substitution reactions where the diborane moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Substitution: Often requires the presence of a catalyst and specific reaction conditions depending on the substituent being introduced.

Major Products Formed

Oxidation: Boron oxides and phosphine oxides.

Reduction: Alcohols and amines.

Substitution: Various substituted boranes and phosphines.

Aplicaciones Científicas De Investigación

Organic Synthesis

RR-miniPHOS-diborane is primarily utilized as a reagent in organic synthesis, particularly in hydroboration reactions. Hydroboration involves the addition of boron across carbon-carbon double bonds, which can subsequently be transformed into alcohols or other functional groups.

Key Reactions:

- Hydroboration-Oxidation: this compound reacts with alkenes to form trialkylboranes, which can be oxidized to yield alcohols.

- Reduction Reactions: It serves as a reducing agent for various functional groups, including carboxylic acids and ketones.

Catalysis

The compound acts as a catalyst in several chemical reactions due to its ability to stabilize transition states and facilitate the formation of new bonds.

Catalytic Applications:

- Cross-Coupling Reactions: this compound is employed in Suzuki-Miyaura coupling reactions, where it aids in forming carbon-carbon bonds between aryl halides and boronic acids.

- C-H Activation: It has been shown to promote C-H activation processes, which are crucial for the functionalization of hydrocarbons.

Materials Science

In materials science, this compound is explored for its potential in synthesizing advanced materials, such as metal borides and boron-containing polymers.

Material Applications:

- Thin Film Deposition: It is used as a precursor for the deposition of boron-rich films, which have applications in semiconductor technology.

- Doping Agents: The compound can act as a p-type dopant in silicon semiconductors, enhancing their electrical properties.

Case Study 1: Hydroboration of Alkenes

A study demonstrated the effectiveness of this compound in hydroborating terminal alkenes. The reaction resulted in high yields of the corresponding trialkylboranes, which were subsequently oxidized to alcohols with excellent regioselectivity.

Case Study 2: Catalytic Activity in Cross-Coupling

Research highlighted the role of this compound as a catalyst in Suzuki-Miyaura reactions. The compound facilitated the coupling of various aryl halides with boronic acids, achieving high turnover numbers and selectivity under mild conditions.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Hydroboration reactions | High yields and regioselectivity |

| Catalysis | Cross-coupling reactions | Enhanced efficiency and selectivity |

| Materials Science | Thin film deposition | Advanced semiconductor properties |

| Doping | p-type doping in silicon | Improved electrical conductivity |

Mecanismo De Acción

The mechanism of action of RR-miniPHOS-diborane involves its ability to form stable complexes with various substrates. The diborane moiety acts as a reducing agent, while the RR-miniPHOS ligand provides chiral induction, making it highly effective in asymmetric catalysis. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the reduction of carbonyl compounds .

Comparación Con Compuestos Similares

Similar Compounds

Bis(pinacolato)diboron: A common diborane derivative used in borylation reactions.

RR-BisP: Another chiral phosphine ligand used in asymmetric catalysis.

Borane-tetrahydrofuran complex: A widely used reducing agent in organic synthesis.

Uniqueness

RR-miniPHOS-diborane stands out due to its combination of a chiral phosphine ligand with diborane, providing both high reactivity and enantioselectivity. This makes it particularly valuable in the synthesis of chiral compounds and in catalytic applications where both properties are essential .

Actividad Biológica

RR-miniPHOS-diborane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of diborane, characterized by its unique phosphine ligand structure. The presence of boron atoms in its composition contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of boron halides with phosphines under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with cellular components, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : this compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound participates in several biochemical pathways:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as an antibacterial agent.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at specific concentrations, indicating its potential as an anticancer agent.

- Animal Models : In vivo studies using animal models showed that administration of this compound led to a decrease in tumor size and improved survival rates, supporting its therapeutic potential.

Data Table: Summary of Biological Activities

Propiedades

InChI |

InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVCSQQDAGRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26B2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.